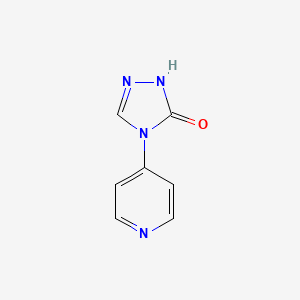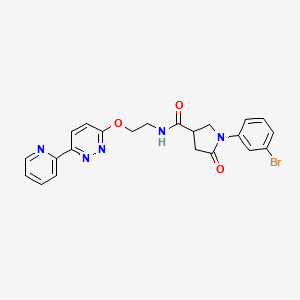
1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a pyrrolidine ring, a pyridazinyl group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the bromophenyl group, and the coupling of the pyridazinyl group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and pyridazinyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could potentially undergo substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .科学的研究の応用
Heterocyclic Synthesis and Antimicrobial Activity
Research on pyridine derivatives, including compounds with bromophenyl groups and related chemical structures, often focuses on synthesizing new heterocyclic compounds with potential antimicrobial activities. For example, the synthesis and antimicrobial activity evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide showcase the role of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Anticancer and Anti-inflammatory Applications
Compounds structurally related to the query have been investigated for their potential anticancer and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agent activities, demonstrating the therapeutic potential of these compounds in cancer and inflammation-related research (Rahmouni et al., 2016).
Analgesic and Antiparkinsonian Activities
Research on pyridine derivatives has also explored their potential in treating neurological conditions. For example, studies on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities, indicating the relevance of these compounds in developing treatments for pain and Parkinson's disease (Amr et al., 2008).
Antimycobacterial Agents
The synthesis of highly functionalized tetrahydro-pyridines and pyridines with antimycobacterial activity against Mycobacterium tuberculosis highlights another potential application of related compounds in treating infectious diseases. Some of these compounds have shown significant potency compared to first-line anti-tuberculosis drugs, underscoring their potential in addressing drug-resistant tuberculosis strains (Raju et al., 2010).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents, demonstrating effective in vitro and in vivo activities against protozoal infections. These findings suggest the potential of such compounds in developing new treatments for diseases caused by protozoa (Ismail et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(3-bromophenyl)-5-oxo-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O3/c23-16-4-3-5-17(13-16)28-14-15(12-21(28)29)22(30)25-10-11-31-20-8-7-19(26-27-20)18-6-1-2-9-24-18/h1-9,13,15H,10-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWSPZLSIMQQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

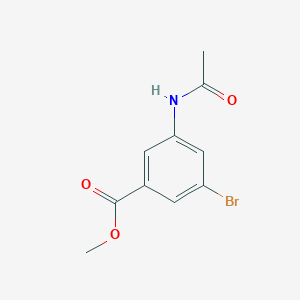
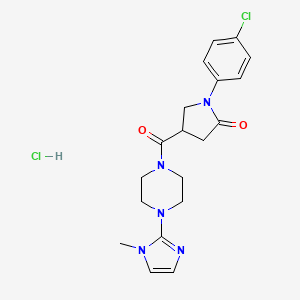
![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)
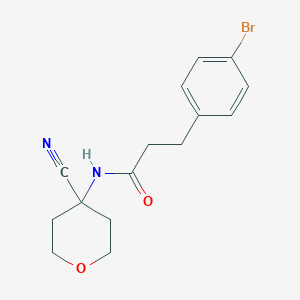
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)
![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)
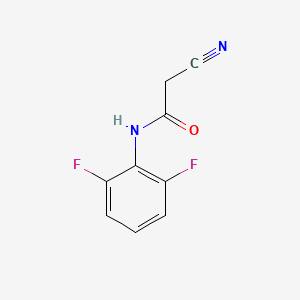
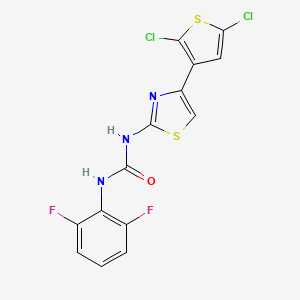
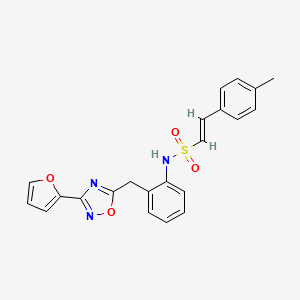

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2701969.png)
